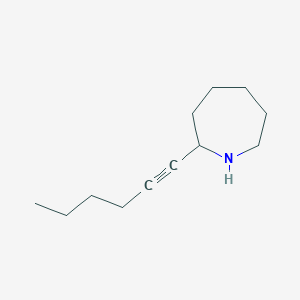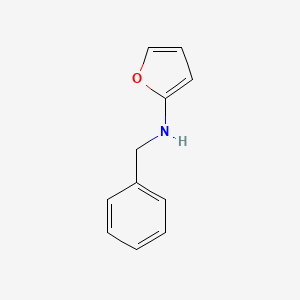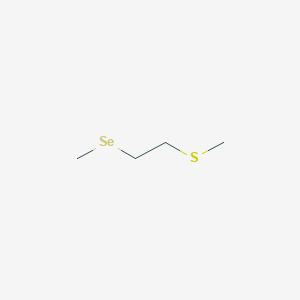![molecular formula C14H11ClF3NO2 B14416356 4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline CAS No. 83660-70-2](/img/structure/B14416356.png)
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro-trifluoroethoxy group attached to a phenoxy aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline typically involves the etherification of 2-chloro-4-aminophenol with trifluoromethoxytrifluoroethylene . This reaction is carried out under specific conditions to ensure the desired product is obtained with high purity and yield. The process involves:
Starting Materials: 2-chloro-4-aminophenol and trifluoromethoxytrifluoroethylene.
Reaction Conditions: The reaction is typically conducted in the presence of a catalyst to facilitate the etherification process.
Purification: The product is purified through various techniques to achieve the desired purity level.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield . This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Wirkmechanismus
The mechanism of action of 4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Another related compound with different halogenation patterns, affecting its chemical properties and uses.
Uniqueness
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline is unique due to its specific combination of chloro and trifluoroethoxy groups, which confer distinct reactivity and potential applications. This uniqueness makes it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
83660-70-2 |
|---|---|
Molekularformel |
C14H11ClF3NO2 |
Molekulargewicht |
317.69 g/mol |
IUPAC-Name |
4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline |
InChI |
InChI=1S/C14H11ClF3NO2/c15-13(16)14(17,18)21-12-7-5-11(6-8-12)20-10-3-1-9(19)2-4-10/h1-8,13H,19H2 |
InChI-Schlüssel |
FHDAAFKNNOZYAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC(C(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one](/img/structure/B14416278.png)
![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)





![1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416314.png)




